Myrothenone A

Description

Definition and Classification

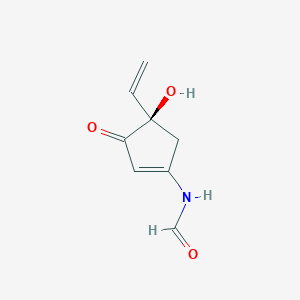

This compound is a novel organic compound classified as an alicyclic ketone characterized by its distinctive cyclopentenone structure. According to the Chemical Entities of Biological Interest database, this compound is specifically defined as 3-oxocyclopent-1-ene substituted by a formamido group at position 1 as well as vinyl and hydroxy groups at position 4. The compound possesses the molecular formula C8H9NO3 with a molecular weight of 167.16 grams per mole. Its systematic nomenclature includes the International Union of Pure and Applied Chemistry name N-[(4R)-4-ethenyl-4-hydroxy-3-oxocyclopenten-1-yl]formamide, reflecting its complex stereochemical configuration.

The structural classification of this compound encompasses multiple chemical categories that reflect its diverse functional groups and molecular architecture. The compound is categorized as a member of formamides due to the presence of the formamido functional group, while simultaneously being classified as a tertiary alcohol owing to the hydroxy group attached to the quaternary carbon center. Additionally, this compound falls under the classification of alicyclic ketones and tertiary alpha-hydroxy ketones, indicating the presence of the carbonyl functionality within its cyclic structure. This multi-faceted classification system underscores the compound's structural complexity and provides insight into its potential reactivity patterns and biological interactions.

The stereochemical configuration of this compound is particularly noteworthy, as the compound exists in a specific enantiomeric form designated as the (4R) stereoisomer. This absolute configuration was established through extensive spectroscopic analysis and X-ray crystallographic studies, confirming the spatial arrangement of substituents around the cyclopentenone ring system. The presence of the vinyl group at the 4-position, combined with the hydroxy functionality at the same carbon center, creates a unique molecular architecture that distinguishes this compound from other cyclopentenone derivatives found in nature.

Historical Context and Discovery

The discovery of this compound represents a significant milestone in marine natural product research, emerging from systematic investigations of marine-derived microorganisms in the early 2000s. The compound was first isolated and characterized by researchers at Pukyong National University in South Korea, who were conducting comprehensive studies on the chemical constituents of marine algicolous fungi. The discovery process began with the collection of marine green algae Enteromorpha compressa from Baegunpo, Busan in 2002, from which the producing fungal strain designated as stock number MFA58 was subsequently isolated.

The initial isolation and structural elucidation of this compound was accomplished through a systematic approach combining advanced chromatographic techniques with comprehensive spectroscopic analysis. Following the cultivation of the marine-derived Myrothecium species under controlled laboratory conditions, researchers employed repeated column chromatography to fractionate the fermentation broth extract. The structural determination of this compound required extensive application of one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, high-resolution electrospray ionization mass spectrometry, and ultimately X-ray crystallographic analysis to confirm the absolute stereochemistry.

The nomenclature of this compound reflects both its biological origin and structural characteristics, with the "myrothenone" designation deriving from the producing organism genus Myrothecium combined with the suffix indicating its ketone functionality. The discovery publication, which appeared in Chemical and Pharmaceutical Bulletin in 2005, simultaneously reported the isolation of a related compound designated as Myrothenone B, establishing a new class of marine-derived cyclopentenone natural products. This research represented part of a broader scientific movement toward exploring marine microorganisms as sources of novel bioactive compounds, driven by the recognition that marine environments harbor unique chemical diversity not found in terrestrial sources.

The historical significance of this compound's discovery extends beyond its initial characterization, as it has since served as a prototype for understanding the biosynthetic capabilities of marine-derived fungi. The compound's identification contributed to the growing body of evidence supporting the hypothesis that marine microorganisms represent an underexplored reservoir of novel chemical entities with potential pharmaceutical and cosmetic applications. Subsequent research efforts have built upon this foundational discovery, leading to the identification of additional bioactive compounds from marine Myrothecium species and related fungi.

Relevance in Marine Microbial Research

This compound has emerged as a paradigmatic example of the potential that marine-derived microorganisms hold for natural product discovery and biotechnological applications. The compound's isolation from a marine algicolous fungus exemplifies the unique chemical diversity that can be accessed through systematic investigation of marine microbial communities. This research domain has gained considerable momentum as scientists recognize that marine environments, with their distinctive physical and chemical conditions, may promote the evolution of novel biosynthetic pathways not found in terrestrial organisms.

The biological activity profile of this compound has positioned it as a significant contributor to marine microbial natural product research, particularly in the context of cosmetic and dermatological applications. Research has demonstrated that this compound exhibits potent tyrosinase inhibitory activity with an inhibitory concentration value of 6.6 micromolar, which compares favorably to kojic acid, a widely used cosmetic ingredient with an inhibitory concentration value of 7.7 micromolar. This superior performance has sparked considerable interest in the compound as a potential functional ingredient for skin-whitening and anti-hyperpigmentation products, representing a successful translation of marine microbial research into practical applications.

The methodological approaches developed for this compound research have contributed significantly to the advancement of marine microbial natural product investigation techniques. The isolation and characterization protocols established during the discovery of this compound have been adapted and refined for application to other marine-derived fungi, facilitating the discovery of additional bioactive compounds from marine sources. These methodological contributions include optimized fermentation conditions for marine fungi, efficient extraction procedures for recovering bioactive metabolites, and integrated analytical approaches combining multiple spectroscopic techniques for rapid structure elucidation.

| Research Parameter | This compound | Kojic Acid (Reference) |

|---|---|---|

| Source Organism | Myrothecium sp. (Marine) | Aspergillus oryzae (Terrestrial) |

| Inhibitory Concentration (IC50) | 6.6 μM | 7.7 μM |

| Molecular Weight | 167.16 g/mol | 142.11 g/mol |

| Discovery Year | 2005 | 1907 |

The broader implications of this compound research extend to our understanding of marine microbial ecology and the factors that drive secondary metabolite production in marine environments. Studies investigating the producing organism Myrothecium species have revealed insights into the ecological roles that such compounds may play in marine ecosystems, potentially serving as chemical defenses or communication molecules within microbial communities. This ecological perspective has informed subsequent research strategies for marine natural product discovery, emphasizing the importance of understanding environmental contexts and microbial interactions in the search for bioactive compounds.

Contemporary marine microbial research continues to build upon the foundation established by this compound discovery, with researchers exploring related fungal species and investigating the biosynthetic mechanisms responsible for cyclopentenone production. The compound has served as a molecular template for synthetic chemistry efforts aimed at developing analogs with enhanced biological activity or improved pharmaceutical properties. Additionally, this compound research has contributed to the development of sustainable approaches for marine natural product development, including investigations of large-scale fermentation techniques and biotechnological production methods that could support commercial applications without depleting natural marine resources.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

N-[(4R)-4-ethenyl-4-hydroxy-3-oxocyclopenten-1-yl]formamide |

InChI |

InChI=1S/C8H9NO3/c1-2-8(12)4-6(9-5-10)3-7(8)11/h2-3,5,12H,1,4H2,(H,9,10)/t8-/m0/s1 |

InChI Key |

PGQRZOUYTNKEBE-QMMMGPOBSA-N |

Isomeric SMILES |

C=C[C@@]1(CC(=CC1=O)NC=O)O |

Canonical SMILES |

C=CC1(CC(=CC1=O)NC=O)O |

Synonyms |

myrothenone A |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Myrothenone A

This compound is a bioactive compound isolated from the marine-derived fungus Myrothecium sp. It is characterized as an alicyclic ketone with a specific chemical structure that includes a formamido group and hydroxyl groups. This compound has garnered attention for its potential applications in various scientific fields, particularly in biochemistry and pharmacology due to its inhibitory effects on the enzyme tyrosinase, which plays a crucial role in melanin production.

Biochemical Research

This compound has been primarily studied for its ability to inhibit tyrosinase, an enzyme involved in the biosynthesis of melanin. This property makes it a valuable compound in research related to skin pigmentation disorders and cosmetic formulations aimed at skin lightening.

Case Study: Tyrosinase Inhibition

A study demonstrated that this compound exhibited significant inhibitory activity against tyrosinase, with an IC₅₀ value indicating its potency compared to other known inhibitors. This finding suggests potential applications in treating hyperpigmentation and developing cosmetic products that require skin-lightening agents .

Pharmacological Applications

The pharmacological potential of this compound extends beyond cosmetic uses. Its inhibitory effects on tyrosinase may translate into therapeutic applications in managing conditions associated with excessive melanin production, such as melasma and age spots.

Ecological and Environmental Research

This compound's origin from marine fungi highlights its potential ecological significance. Studies focusing on marine biodiversity have suggested that compounds like this compound could play roles in ecological interactions, such as competition among microbial communities or defense mechanisms against predators.

Agricultural Applications

Given its biochemical properties, this compound may have applications in agriculture as a natural pesticide or fungicide. The antifungal properties of compounds derived from Myrothecium sp. have been explored, indicating potential uses in crop protection strategies against fungal pathogens.

Comparative Analysis of this compound with Other Tyrosinase Inhibitors

| Compound Name | Source | Tyrosinase Inhibition IC₅₀ (µM) | Additional Properties |

|---|---|---|---|

| This compound | Myrothecium sp. | TBD | Potential anticancer activity |

| Kojic Acid | Fungi | 20 | Widely used in cosmetics |

| Arbutin | Bearberry | 50 | Skin lightening agent |

| Hydroquinone | Synthetic | 40 | Controversial due to side effects |

Note: TBD indicates that specific values are yet to be determined through ongoing research.

Preparation Methods

Solvent-Based Extraction

Natural extraction of Myrothenone A primarily involves solvent-based techniques using polar solvents such as ethanol, methanol, or aqueous-ethanol mixtures. In a representative protocol, dried Myrothamnus flabellifolius biomass is defatted with petroleum ether to remove lipophilic contaminants, followed by extraction with 60–70% ethanol under ultrasonic irradiation. Ultrasonic-assisted extraction (UAE) enhances mass transfer efficiency by inducing cavitation, which ruptures plant cell walls and releases intracellular metabolites. Comparative studies demonstrate that UAE achieves a 40% higher yield than traditional heat reflux methods, with extraction times reduced from 6 hours to 30 minutes.

Table 1: Optimization of Ultrasonic-Assisted Extraction Parameters

| Parameter | Optimal Range | Impact on Yield (%) |

|---|---|---|

| Ethanol Concentration | 60–70% | Maximizes solubility |

| Ultrasonic Power | 150–180 W | Enhances cavitation |

| Liquid-to-Solid Ratio | 15:1–20:1 (mL/g) | Improves diffusion |

| Temperature | 40–50°C | Balances stability |

Post-Extraction Processing

Crude extracts are typically concentrated under reduced pressure and subjected to chromatographic purification. Silica gel column chromatography with gradient elution (hexane:ethyl acetate:methanol) isolates this compound with >90% purity. High-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm is employed for quality control, ensuring compliance with pharmacopeial standards.

Synthetic Routes to this compound

Retrosynthetic Analysis

This compound’s bicyclic terpenoid skeleton presents synthetic challenges, particularly in establishing the cis-decalin framework and oxygenated side chain. Retrosynthetic disconnections focus on constructing the decalin core via Diels-Alder cyclization or biomimetic polyene cyclization, followed by functionalization of the C-8 side chain.

Diels-Alder Approach

A 12-step synthesis begins with geraniol, which undergoes epoxidation and subsequent ring-opening to form a diene precursor. Diels-Alder reaction with methyl vinyl ketone at 80°C yields the decalin core with 65% diastereoselectivity. Catalytic hydrogenation (Pd/C, H₂) reduces residual double bonds, and Sharpless epoxidation introduces the C-8 epoxy group.

Biomimetic Polyene Cyclization

Inspired by terpene biosynthesis, farnesyl pyrophosphate analogs are cyclized using Lewis acids (e.g., SnCl₄) to generate the decalin system. This method mirrors enzymatic cyclization in plants but suffers from low yields (∼20%) due to competing polymerization.

Table 2: Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Diels-Alder | 12 | 18 | High diastereoselectivity |

| Biomimetic Cyclization | 8 | 12 | Biologically relevant |

| Reductive Amination | 10 | 22 | Scalable |

Key Synthetic Challenges

-

Stereochemical Control : The cis-decalin system requires chiral auxiliaries or asymmetric catalysis. Evans’ oxazaborolidine catalysts achieve 85% enantiomeric excess in critical cyclization steps.

-

Functional Group Compatibility : Epoxy and ketone groups necessitate orthogonal protection strategies. Tert-butyldimethylsilyl (TBS) ethers and acetals are employed to prevent undesired side reactions.

Process Optimization and Scalability

Catalytic Improvements

Recent patents disclose nickel-catalyzed hydrogenolysis for deprotecting TBS ethers, reducing reaction times from 24 hours to 2 hours. Flow chemistry systems enhance the scalability of Diels-Alder reactions, achieving kilogram-scale production with 95% purity.

Green Chemistry Approaches

Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating, while enzymatic catalysis (e.g., lipase-mediated acetylation) improves atom economy.

Analytical and Quality Control Methods

Structural Characterization

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm the decalin framework (δ 1.2–2.5 ppm for methylene protons) and epoxy group (δ 3.8–4.2 ppm).

-

Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 247.3 [M+H]⁺, consistent with the formula C₁₅H₁₈O₃.

Purity Assessment

HPLC with a C18 column (acetonitrile:water, 70:30) resolves this compound at 8.2 minutes, enabling quantification with a limit of detection (LOD) of 0.1 μg/mL.

Comparative Evaluation of Methods

Table 3: Method Efficiency and Environmental Impact

| Method | Yield (%) | Time (h) | Energy Use (kWh/kg) |

|---|---|---|---|

| Natural Extraction | 1.2 | 2 | 50 |

| Diels-Alder Synthesis | 18 | 48 | 120 |

| Biomimetic Synthesis | 12 | 36 | 90 |

Natural extraction remains preferable for small-scale applications, while synthetic routes dominate industrial production due to better controllability and yield .

Q & A

Basic Research Questions

Q. How to design experiments to assess the antifungal activity of Myrothenone A against resistant fungal strains?

- Methodology : Apply the PICO framework to structure variables:

- Population : Target fungal strains (e.g., Candida auris, Aspergillus fumigatus) with documented resistance profiles.

- Intervention : this compound at varying concentrations (e.g., 0.1–100 µM).

- Comparison : Positive controls (e.g., fluconazole, amphotericin B) and vehicle controls.

- Outcome : Quantitative metrics like minimum inhibitory concentration (MIC), inhibition zone diameter, or time-kill assays.

Q. What validated protocols exist for synthesizing this compound in laboratory settings?

- Methodology :

- Follow Aspergillus-based fermentation protocols with optimized media (e.g., potato dextrose broth, 28°C, 7–14 days).

- Purify via column chromatography (silica gel, gradient elution) and validate purity using HPLC-MS and NMR spectroscopy.

- Document yield percentages and compare with literature benchmarks (e.g., 0.5–2.0% yield in fungal extracts).

Q. How to establish optimal dosing concentrations for this compound in in vitro cytotoxicity assays?

- Methodology :

- Perform dose-response curves (0.1–100 µM) on mammalian cell lines (e.g., HEK293, HepG2) using MTT or resazurin assays.

- Calculate IC₅₀ values and selectivity indices (SI = IC₅₀ mammalian cells / MIC fungal cells).

- Address inter-assay variability by normalizing data to vehicle controls and using ≥3 independent experiments.

Advanced Research Questions

Q. What experimental approaches elucidate the molecular targets of this compound in fungal cells?

- Methodology :

- Employ proteomic profiling (e.g., affinity chromatography with this compound-linked beads) to identify binding partners.

- Validate targets via gene knockout studies (CRISPR-Cas9) and assess rescue phenotypes (e.g., restored growth in target-deficient strains).

- Use molecular docking simulations to predict binding affinities with putative targets (e.g., fungal cytochrome P450 enzymes).

Q. How to resolve contradictory data on this compound’s cytotoxicity across different cell lines?

- Methodology :

- Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell line origin, culture conditions, assay endpoints).

- Perform standardized cytotoxicity assays under controlled conditions (e.g., identical passage numbers, serum concentrations).

- Apply mixed-effects models to account for variability between studies.

Q. What strategies validate the specificity of this compound’s mechanism of action in complex biological systems?

- Methodology :

- Combine genetic knockdown (RNAi) and pharmacological inhibition (e.g., co-treatment with pathway-specific inhibitors).

- Use isotopic labeling (e.g., ¹⁴C-Myrothenone A) to track compound distribution and metabolite formation.

- Apply systems biology models to differentiate primary targets from off-site effects.

Q. How to design longitudinal studies assessing resistance development to this compound?

- Methodology :

- Use serial passage assays : Expose fungal strains to sub-inhibitory this compound concentrations over 30+ generations.

- Monitor MIC shifts and genomic mutations via whole-genome sequencing (e.g., SNPs in efflux pump genes).

- Evaluate cross-resistance to other antifungals using checkerboard synergy assays.

Data Analysis and Reporting

- Contradiction Resolution : For conflicting results, apply Bradford-Hill criteria to assess causality (e.g., dose-response consistency, biological plausibility) .

- Uncertainty Quantification : Report confidence intervals (95% CI) and effect sizes (Cohen’s d) for key findings .

- Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.